6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid
Overview
Description
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H12N2O5S It is characterized by the presence of a thiomorpholine ring, a pyridine ring, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with sulfur-containing reagents under controlled conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often involving a halogenated pyridine derivative and a nucleophilic substitution reaction.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are typically introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiomorpholine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution Reagents: Halogenated compounds and nucleophiles like amines or thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiomorpholine rings.
Scientific Research Applications
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and pyridine ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The carboxylic acid groups may also play a role in binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyridine ring.
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)benzene-2-carboxylic acid: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. Its combination of a thiomorpholine ring and a pyridine ring with carboxylic acid groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c14-10(13-4-6-19(17,18)7-5-13)8-2-1-3-9(12-8)11(15)16/h1-3H,4-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEALAHKKLPRQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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